(Z)-methyl 2-(azepan-2-ylidene)acetate
Description
General Context of Enaminone Chemistry
(Z)-methyl 2-(azepan-2-ylidene)acetate belongs to the broader class of compounds known as enaminones, also referred to as β-enamino carbonyl compounds. wikipedia.orgchemicalbook.com Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structural motif makes them highly versatile building blocks in organic synthesis. wikipedia.orgnih.gov
The chemistry of enaminones has been extensively reviewed, highlighting their role as multipurpose synthetic intermediates. wikipedia.orgnih.govresearchgate.net Their reactivity is defined by the presence of both nucleophilic and electrophilic sites within the molecule. youtube.com The nitrogen atom and the α-carbon atom of the vinyl group are typically electron-rich and thus nucleophilic, while the β-carbon and the carbonyl carbon are electrophilic. This dual reactivity allows them to participate in a wide array of chemical transformations for the construction of more complex molecules, particularly various heterocyclic systems like pyrazoles, quinolines, and pyridinones. wikipedia.org
The synthesis of enaminones is often achieved through the condensation reaction between a β-dicarbonyl compound (or a β-keto ester) and a primary or secondary amine. wikipedia.orgyoutube.com Various catalysts, including Lewis acids like cerium(III) chloride and scandium(III) triflate, have been employed to facilitate this transformation under mild conditions, often with high yields. wikipedia.org
Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry
The core structure of this compound features an azepane ring, which is a saturated seven-membered heterocycle containing one nitrogen atom. uni.lursc.org Seven-membered heterocycles are a significant class of compounds, primarily due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. uni.luyoutube.com For instance, azepine and diazepine (B8756704) rings are structural units in widely used psychopharmaceuticals, including some antidepressants and the tranquilizer diazepam (Valium). rsc.org The azepane motif itself is found in a range of bioactive molecules with anticancer, antiviral, and antidiabetic properties. nih.gov
Despite their importance, the synthesis of seven-membered rings like azepane can be challenging for synthetic organic chemists. nih.gov The formation of these medium-sized rings is often hindered by unfavorable cyclization kinetics compared to the more common five- and six-membered rings. nih.gov Consequently, the development of new and efficient strategies for constructing functionalized azepane derivatives is an area of continuous research interest. researchgate.net Synthetic approaches include ring-closing reactions, ring-expansion of smaller cyclic precursors, and various cycloaddition methodologies. researchgate.net
Overview of this compound as a Key Intermediate
This compound is an α,β-unsaturated ester featuring the seven-membered azepane ring. Its structure combines the key features of an enaminone with the azepane framework, making it a potentially valuable intermediate for the synthesis of more complex, biologically relevant molecules. The "(Z)" designation refers to the stereochemistry of the exocyclic double bond, where the highest priority substituents on each carbon of the double bond are on the same side.
While specific, dedicated research on this compound is not extensively documented in published literature, its structure suggests clear pathways for its synthesis and subsequent use. uni.lu Plausible synthetic routes can be inferred from established chemical reactions used for analogous compounds. One common method for creating such α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnih.gov This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone or aldehyde. wikipedia.org In this case, the reaction would likely involve the lactam of the azepane ring (azepan-2-one) and a phosphonoacetate reagent. The HWE reaction typically favors the formation of (E)-alkenes, but modifications such as the Still-Gennari protocol can be used to achieve (Z)-selectivity. wikipedia.org
Another potential synthetic approach is the Eschenmoser sulfur extrusion, which has been successfully used to prepare a closely related compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. chemicalbook.com This method involves the S-alkylation of a thiolactam (azepane-2-thione) followed by treatment with a phosphine (B1218219) to induce sulfur extrusion and form the desired C=C bond. chemicalbook.com
As a key intermediate, the reactivity of this compound would be governed by its functional groups. The enamine moiety can be involved in electrophilic substitution reactions, while the conjugated ester system is susceptible to nucleophilic attack (e.g., Michael addition). This dual reactivity makes it a versatile scaffold for introducing further chemical diversity and constructing complex molecular architectures, particularly novel alkaloids and other nitrogen-containing compounds.
Below is a table summarizing the key properties of this compound, derived from public chemical databases.
| Property | Data |
| Molecular Formula | C₉H₁₅NO₂ |
| IUPAC Name | methyl (2Z)-2-(azepan-2-ylidene)acetate |
| Monoisotopic Mass | 169.11028 Da |
| SMILES | COC(=O)/C=C/1\CCCCCN1 |
| InChI Key | MDEQSBWUWZBGQO-BQYQJAHWSA-N |
| (Data sourced from PubChem) uni.lu |
Structure
3D Structure
Properties
CAS No. |
1902162-09-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-(azepan-2-ylidene)acetate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h7,10H,2-6H2,1H3 |
InChI Key |
MDEQSBWUWZBGQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCCCCN1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Z Methyl 2 Azepan 2 Ylidene Acetate and Analogues
Direct Synthesis Approaches
Direct synthesis methods focus on constructing the core structure of (Z)-methyl 2-(azepan-2-ylidene)acetate in a limited number of steps, often by forming the carbon-carbon double bond as a key transformation.
Horner–Wadsworth–Emmons Reaction Pathways
The Horner–Wadsworth–Emmons (HWE) reaction is a widely utilized and dependable method for the stereoselective synthesis of alkenes. researchgate.netwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an olefin. wikipedia.orgorganic-chemistry.org The HWE reaction is particularly advantageous due to its high E-selectivity, the facile removal of the water-soluble phosphate (B84403) byproduct, and the ability to react with a broad range of carbonyl compounds, including hindered ketones that may be unreactive in a traditional Wittig reaction. nrochemistry.comorgsyn.org
The general mechanism begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org The subsequent elimination of a dialkylphosphate from the resulting oxaphosphetane intermediate yields the alkene. wikipedia.org The stereochemical outcome, favoring the (E)-alkene, is generally attributed to the thermodynamic stability of the intermediates. wikipedia.org
For the synthesis of compounds like this compound, a modified approach known as the Still-Gennari modification can be employed to favor the formation of the (Z)-olefin. nrochemistry.comyoutube.com This modification utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, and strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS). youtube.com The electron-withdrawing groups accelerate the elimination step, leading to kinetic control and preferential formation of the Z-isomer. nrochemistry.comyoutube.com
While direct application of the HWE reaction to the synthesis of this compound from a corresponding lactam is not explicitly detailed in the provided search results, the principles of the reaction are applicable. A plausible synthetic route would involve the reaction of a suitably activated azepan-2-one (B1668282) derivative with a phosphonate reagent like methyl 2-(dimethoxyphosphoryl)acetate under Still-Gennari conditions to achieve the desired (Z)-stereochemistry. The versatility of the HWE reaction has been demonstrated in the synthesis of various complex natural products and functionalized olefins. researchgate.netresearchgate.netnih.gov
Reactions Involving S-Methyllactim Precursors
The synthesis of cyclic enamines, including structures related to this compound, can be achieved through reactions involving S-methyllactim precursors. rsc.org These precursors, which are S-alkylthioamidium salts of thiolactams, serve as reactive intermediates for the introduction of various substituents. rsc.org
A common strategy involves the O-alkylation of a lactam to form a lactim ether, followed by subsequent reactions. tandfonline.com However, for the synthesis of enamines, the thionated analogue, a thiolactam, is often a more suitable starting material. Thiolactams can be converted to their S-alkylthioamidium salts, which are then reacted with nucleophiles. rsc.org For instance, the alkynylation of S-alkylthioamidium salts of thiolactams with lithium acetylides has been reported to produce α-alkynylazacycloalkanes. rsc.org
While the direct synthesis of this compound from an S-methyllactim precursor is not explicitly described, a related approach involves the acylation of cyclic enamines. hacettepe.edu.tr Enamines, which possess a nucleophilic carbon atom, can be acylated to introduce an ester functionality. hacettepe.edu.trmasterorganicchemistry.com The formation of enamines from secondary amines and carbonyl compounds is a well-established reaction, typically requiring acid catalysis and removal of water to drive the equilibrium. youtube.comyoutube.com
A potential pathway to this compound could involve the formation of an enamine from azepan-2-one, followed by acylation with a reagent like methyl chloroformate. However, controlling the regioselectivity and stereoselectivity of the acylation would be a critical challenge.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.net These reactions have found broad applications in the synthesis of structurally diverse compounds, including α-amino esters and their derivatives. researchgate.netorganic-chemistry.org
Several MCRs have been developed for the synthesis of α-amino esters. For example, a three-component reaction of organozinc reagents, amines, and ethyl glyoxylate (B1226380) provides a straightforward route to this class of compounds. organic-chemistry.org Another approach involves the copper-catalyzed dehydrogenation of α-amino acid esters to form α-enamino esters, which are valuable synthetic intermediates. rsc.org These enamino esters can then undergo further transformations, such as oxidative coupling with alkynes, to generate more complex heterocyclic structures. rsc.org
The synthesis of vinylogous urethanes, the class of compounds to which this compound belongs, can also be achieved through MCRs. researchgate.netugent.be These reactions often involve the condensation of amines with β-keto esters or related compounds. ugent.beuchicago.edu The resulting vinylogous urethanes are known to participate in dynamic covalent bond exchange reactions, which has led to their use in the development of vitrimers, a class of reprocessable polymer networks. ugent.beuchicago.edursc.orgrsc.org
While a specific one-pot MCR for the direct synthesis of this compound is not detailed, the principles of MCRs suggest that a convergent approach involving an amine, a carbonyl compound, and a suitable C2-synthon could be a viable strategy.
Precursor Synthesis and Functionalization
The synthesis of this compound can also be approached by first constructing the core azepane ring system and then introducing the desired functional groups. This often involves the synthesis and modification of lactam and thiolactam precursors.
Thiation Strategies for Lactam Precursors
The conversion of lactams to their corresponding thiolactams is a key transformation in the synthesis of various heterocyclic compounds and natural products. tandfonline.comrsc.org Thiolactams are versatile intermediates that can undergo a range of chemical modifications. rsc.orgacs.org
Several reagents have been developed for the thionation of carbonyl compounds, including lactams. nih.gov Lawesson's reagent (LR) is a widely used and effective thionating agent that converts amides, lactams, esters, and ketones into their corresponding thiocarbonyl derivatives. wikipedia.orgorganic-chemistry.org The reaction mechanism is believed to involve the dissociation of LR into reactive dithiophosphine ylides, which then react with the carbonyl group. wikipedia.org The reaction rate is generally faster for more electron-rich carbonyls. wikipedia.org The use of LR has been successfully applied to the thionation of various lactams, including bicyclic β-lactams like cephalosporins and penicillins, although the reaction conditions can be sensitive. arkat-usa.orgumich.edu
Another common thionating agent is phosphorus pentasulfide (P4S10). nih.gov However, reactions with P4S10 often require higher temperatures. organic-chemistry.org A combination of P4S10 and hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient system for the thionation of lactams, esters, and other carbonyl compounds, with yields often comparable or superior to those obtained with Lawesson's reagent. nih.govaudreyli.comacs.orgscite.aiconsensus.app This method offers the advantage of a simpler workup procedure. nih.govaudreyli.com
An alternative two-step method for the thionation of N-alkyllactams involves O-alkylation of the lactam with an agent like triethyloxonium (B8711484) tetrafluoroborate, followed by treatment of the resulting iminium salt with sodium hydrosulfide. tandfonline.com This method is reported to be superior to direct thionation with P4S10 or Lawesson's reagent in some cases. tandfonline.com
Synthesis of Related Azepane-2-thione Derivatives
The synthesis of azepane-2-thione and its derivatives serves as a crucial step towards obtaining functionalized azepanes. Azepane-2-thione can be prepared from its corresponding lactam, ε-caprolactam, through thionation using reagents like Lawesson's reagent or a mixture of phosphorus pentasulfide and hexamethyldisiloxane. researchgate.netresearchgate.net
Once formed, azepane-2-thione can be further functionalized. For example, N-acylation of thiolactams can be achieved, and in some cases, this can be done enantioselectively using chiral catalysts. acs.org Thiolactams are generally more acidic than their corresponding lactams, which can lead to enhanced reactivity in acylation reactions. acs.org
Alkylation of thiolactams is another important transformation. rsc.org The reaction of thiolactams with alkylating agents can occur at either the sulfur or nitrogen atom, with the outcome often depending on the reaction conditions. wikipedia.org The resulting S-alkylated or N-alkylated derivatives are valuable intermediates for further synthetic manipulations. For instance, S-alkylthioamidium salts of thiolactams can react with various nucleophiles to introduce substituents at the α-position. rsc.org
The synthesis and functionalization of azepane-2-thione derivatives provide a versatile platform for accessing a wide range of substituted azepanes, which can then be converted to target molecules like this compound through subsequent olefination or other functional group interconversions.
Optimization of Reaction Conditions and Reagents
The preparation of compounds like this compound can be approached through methods such as the Eschenmoser sulfide (B99878) contraction. This involves the reaction of a thioamide, like azepane-2-thione, with an appropriate electrophile, followed by sulfur extrusion. A closely related synthesis of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone involves reacting azepane-2-thione with p-nitrophenacyl bromide to form a thioiminium salt. Subsequent sulfur extrusion is induced by reagents like triphenylphosphine (B44618) in the presence of a base such as triethylamine. researchgate.net
In the context of synthesizing vinylogous urethanes and related enamines, the term "catalyst" can extend beyond traditional metal-based systems to include reagents that facilitate key steps of the reaction. For the Eschenmoser sulfur extrusion, the selection of the phosphine (B1218219) and base is critical.
Reagent Screening for a Model Reaction:
| Reagent/Catalyst | Role | Observations from Analogous Syntheses |
| Triphenylphosphine | Sulfur extrusion agent | Commonly used and effective in promoting the elimination of sulfur from the intermediate thioiminium salt. researchgate.net |
| Triethylamine | Base | Used to neutralize the reaction mixture and facilitate the final elimination step. researchgate.net |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Catalyst | In the synthesis of vinylogous urethane (B1682113) vitrimers, TBD has been used as a catalyst. researchgate.net |
| Metal-based catalysts | N/A | For some related heterocyclic syntheses, catalyst-free approaches have been successfully developed, which can be an advantage in terms of cost and purity. mdpi.comrsc.org |
The choice of triphenylphosphine is standard for this type of reaction due to the high stability of the resulting triphenylphosphine sulfide, which provides a strong thermodynamic driving force for the reaction. The base, triethylamine, is sufficiently strong to deprotonate the intermediate without causing unwanted side reactions. While more advanced catalysts are used for related structures like vitrimers, the synthesis of simpler vinylogous urethanes like this compound can often be achieved efficiently with these classical reagents. researchgate.netresearchgate.net Some modern approaches for the synthesis of similar heterocyclic structures even favor catalyst-free conditions to enhance the green profile of the synthesis. mdpi.comrsc.org
The selection of solvent and reaction temperature is paramount in optimizing the synthesis of this compound and its analogues. These parameters can significantly influence reaction rates, yields, and the formation of byproducts.
In analogous heterocyclic syntheses, a range of solvents has been tested. For instance, in the synthesis of N-amino pyridine-2,6-dione derivatives, solvents such as ethanol (B145695), methanol, acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) were evaluated. It was observed that while only trace amounts of product were formed at room temperature, reflux conditions led to significantly higher yields, with DMF providing the best results (80% yield). researchgate.net This highlights the critical role of elevated temperatures in driving the reaction to completion.
Solvent and Temperature Effects on a Model Heterocyclic Synthesis:
| Solvent | Temperature | Yield | Reference |
| Ethanol | Reflux | 58% | researchgate.net |
| Methanol | Reflux | 47% | researchgate.net |
| Acetonitrile | Reflux | 65% | researchgate.net |
| Tetrahydrofuran (THF) | Reflux | 51% | researchgate.net |
| N,N-Dimethylformamide (DMF) | Reflux | 80% | researchgate.net |
| Acetonitrile | Room Temp. -> Reflux | Increased reaction rate | researchgate.net |
For the synthesis of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, dry acetonitrile was used as the solvent, and the reaction was conducted at room temperature. researchgate.net However, for other syntheses, such as that of dihydrobenzofuran neolignans, increasing the temperature from room temperature to reflux (85 °C) dramatically decreased the reaction time from 20 hours to 4 hours without a significant impact on conversion and selectivity. researchgate.net For reactions involving thermally sensitive intermediates, such as those in the synthesis of certain pyrrolo[3,2-c]pyridines, careful temperature control is essential to prevent exothermic events and ensure product formation. nih.gov
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve safety. Key strategies include the use of greener solvents, catalyst-free reaction conditions, and energy-efficient methods.
Acetonitrile, which is effective in syntheses like that of the analogue 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, is considered a "greener" solvent compared to more hazardous options like dichloromethane (B109758) and benzene. researchgate.netresearchgate.net The development of catalyst-free synthetic methods is another significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts, simplifying purification and reducing waste. mdpi.comrsc.org
Furthermore, the use of alternative energy sources like microwave irradiation has been shown to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. The broader application of green chemistry principles involves a holistic assessment of the entire synthetic process, from the choice of starting materials to the final purification steps, aiming for a more sustainable chemical industry.
Reactivity and Chemical Transformations
Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of (Z)-methyl 2-(azepan-2-ylidene)acetate is governed by the interplay of its functional groups. The molecule possesses both nucleophilic and electrophilic centers, allowing it to react with a wide range of reagents.
The enamine moiety, specifically the nitrogen atom and the α-carbon of the vinyl group, confers nucleophilic character. The lone pair of electrons on the nitrogen atom can participate in conjugation with the C=C double bond and the carbonyl group, creating a vinylogous amide system. This delocalization increases the electron density at the α-carbon, making it susceptible to attack by electrophiles. The nitrogen atom itself can also act as a nucleophile.
Conversely, the molecule contains electrophilic sites. The carbonyl carbon of the methyl ester group is electron-deficient and serves as a primary site for nucleophilic attack. Additionally, the β-carbon of the α,β-unsaturated ester system is an electrophilic center, primed to react with nucleophiles in conjugate addition reactions. The conformation of the molecule, specifically the (Z)-geometry about the exocyclic double bond, is stabilized by an intramolecular hydrogen bond between the N-H group and the ester's carbonyl oxygen, which can influence its reactivity. researchgate.net
Michael Addition Reactions
The electron-deficient β-carbon of the α,β-unsaturated system in this compound makes it an excellent Michael acceptor. It readily undergoes conjugate addition reactions with various nucleophiles, a key strategy for forming new carbon-carbon and carbon-heteroatom bonds.
This compound is an effective substrate for aza-Michael addition reactions, where a nitrogen-based nucleophile adds to the β-carbon. This reaction is a powerful tool for synthesizing complex amino acid derivatives and other nitrogen-containing compounds. N-heterocycles, including both aliphatic and aromatic amines, are common nucleophiles in this transformation. mdpi.comrsc.org
The reaction typically proceeds under base catalysis, with reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being effective. mdpi.comresearchgate.net In an analogous fashion to the reaction of methyl 2-(azetidin-3-ylidene)acetate with azetidine, this compound can react with various N-heterocycles to yield functionalized products. mdpi.com The reaction involves the nucleophilic attack of the heterocyclic amine on the β-position of the unsaturated ester, followed by protonation to give the final adduct.
The scope of this reaction is broad, encompassing a variety of heterocyclic amines. The efficiency and yield of the reaction can be influenced by the nucleophilicity of the amine and the reaction conditions.
Table 1: Representative Aza-Michael Additions with N-Heterocycles (Analogous Reactions)
| Heterocyclic Amine | Catalyst | Solvent | Product Type |
|---|---|---|---|
| Azetidine | DBU | Acetonitrile (B52724) | Substituted Azepane Acetate (B1210297) |
| Pyrrolidine | DBU | Acetonitrile | Substituted Azepane Acetate |
| Piperidine | DBU | Acetonitrile | Substituted Azepane Acetate |
| Imidazole | N-Methylimidazole | DMSO | Substituted Azepane Acetate |
This table presents analogous reactions based on the reactivity of similar α,β-unsaturated esters like methyl 2-(azetidin-3-ylidene)acetate. mdpi.comorganic-chemistry.org
The reactivity of this compound extends to reactions with highly electrophilic acetylenic compounds, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). DMAD is a potent Michael acceptor and dipolarophile. The reaction between an enamine-type nucleophile and DMAD often proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate. researchgate.net
In the reaction of this compound with DMAD, the nucleophilic α-carbon of the enamine attacks one of the sp-hybridized carbons of DMAD. This generates a zwitterionic intermediate that can then undergo various transformations, including proton transfer and subsequent cyclization, to yield highly functionalized products. These reactions can lead to the formation of novel heterocyclic frameworks. For instance, the reaction of pyridine (B92270) with DMAD generates a 1,4-dipolar intermediate that can further react with electrophiles. organic-chemistry.org A similar intermediate can be envisioned for the title compound, leading to complex adducts.
Cyclization and Annulation Reactions
The strategic placement of reactive functional groups in this compound makes it an ideal precursor for constructing fused and polycyclic heterocyclic systems through cyclization and annulation reactions.
Upon modification, derivatives of this compound can undergo intramolecular cyclization. For example, acylation of the enamine nitrogen followed by an intramolecular reaction can lead to ring closure. A well-documented pathway for related enaminones involves reaction with reagents like acryloyl chloride. researchgate.net This reaction first results in N-acylation, followed by an intramolecular Michael addition of the enamine α-carbon onto the newly introduced α,β-unsaturated system, leading to the formation of a new ring. This strategy has been used to synthesize indolizinone frameworks. researchgate.net
Another potential pathway involves the intramolecular reaction of a substituent placed at the azepane ring with the enamine or ester functionality. The specific pathway and resulting product depend on the nature of the introduced substituent and the reaction conditions. Such cyclizations are valuable for creating bicyclic structures containing the azepane ring.
This compound is a valuable synthon for annulation reactions, where a new ring is fused onto the existing azepane structure. These reactions often involve multi-step sequences or domino reactions initiated by an intermolecular reaction, followed by an intramolecular cyclization.
One such approach involves the reaction with bifunctional reagents. For instance, reaction with a reagent containing both a nucleophilic and an electrophilic center can lead to the formation of a fused heterocyclic system. The initial reaction at one of the compound's reactive sites is followed by an intramolecular reaction that closes the new ring.
The reaction with acetylenic esters like DMAD can also lead to fused systems. After the initial addition, the resulting intermediate can undergo cyclization onto the azepane nitrogen or another part of the molecule, ultimately forming a fused bicyclic or polycyclic product. mdpi.com For example, the reaction of 1,2-diaminoimidazoles with DMAD results in the formation of fused imidazo[1,5-b]pyridazine (B2384543) systems. mdpi.com Similar complex cyclizations can be envisioned starting from this compound, leading to novel fused nitrogen heterocycles.
Table 2: Fused Heterocyclic Systems via Annulation (Illustrative Examples)
| Reactant | Reaction Type | Fused System Formed |
|---|---|---|
| Acryloyl Chloride | N-acylation / Intramolecular Michael Addition | Tetrahydro-indolizinone derivative |
| Dimethyl Acetylenedicarboxylate | Michael Addition / Cyclization | Dihydropyridinone or other N-fused heterocycles |
This table provides illustrative examples of fused systems that could be synthesized from the title compound or its derivatives, based on known reactivity patterns of enaminones and related heterocycles. researchgate.netmdpi.combeilstein-journals.orgbeilstein-journals.org
Derivatization Strategies and Functional Group Interconversions
The modification of this compound can be systematically approached by targeting its distinct structural components. Strategies for derivatization primarily focus on the transformation of the methyl ester and the functionalization of the azepane ring system.
The methyl ester group of this compound is amenable to several standard chemical transformations, allowing for its conversion into a variety of other functional groups. These modifications are crucial for altering the compound's polarity, reactivity, and potential for further synthetic elaboration.
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (Z)-2-(azepan-2-ylidene)acetic acid. libretexts.org Acid-catalyzed hydrolysis is a reversible equilibrium-driven process, typically requiring a large excess of water. libretexts.org In contrast, base-mediated hydrolysis, or saponification, is an irreversible reaction that proceeds to completion, yielding a carboxylate salt which is then neutralized in a separate acidic workup step to afford the carboxylic acid. libretexts.org
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting the compound with ethanol (B145695) would produce (Z)-ethyl 2-(azepan-2-ylidene)acetate. This method is valuable for introducing different alkyl or aryl groups into the ester moiety.
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating or catalysis and results in the formation of 2-(azepan-2-ylidene)acetamides.
Reduction: The ester group can be reduced to a primary alcohol, 2-(azepan-2-ylidene)ethanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the α,β-unsaturated ester into an allylic alcohol, a versatile functional group for further synthetic manipulations.
Table 1: Potential Derivatization Reactions of the Ester Moiety
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | H₃O⁺ (aq) or 1. NaOH (aq), 2. H₃O⁺ | (Z)-2-(azepan-2-ylidene)acetic acid | Hydrolysis |
| This compound | R'OH, H⁺ or R'O⁻ | (Z)-R'-2-(azepan-2-ylidene)acetate | Transesterification |
| This compound | R'R''NH | (Z)-2-(azepan-2-ylidene)-N-(R',R'')acetamide | Amidation |
| This compound | 1. LiAlH₄, 2. H₂O | (Z)-2-(azepan-2-ylidene)ethanol | Reduction |
The azepane ring and the adjacent enamine system offer several positions for functionalization. The nucleophilic character of the enamine's α-carbon and the potential for reactions at the nitrogen atom are key to its reactivity.
α-Carbon Alkylation and Acylation: Enamines are well-established as potent nucleophiles at the α-carbon. This allows for the introduction of various substituents at the carbon atom bearing the ester group. Reaction with alkyl halides (alkylation) or acyl halides (acylation) can introduce new carbon-carbon bonds. However, such reactions on β-aminoacrylates can sometimes be complex, with the potential for competing N-alkylation or N-acylation.
Conjugate Addition: The α,β-unsaturated system can potentially react with nucleophiles in a Michael-type or conjugate addition reaction. However, the electron-donating nature of the enamine nitrogen reduces the electrophilicity of the β-carbon, making such reactions less favorable compared to standard enones.
N-Functionalization: The nitrogen atom of the azepane ring, being part of an enamine system, is less basic and nucleophilic than a simple secondary amine. Nevertheless, reactions such as N-alkylation or N-acylation may be possible under specific conditions, potentially leading to the formation of quaternary iminium salts or N-acyl enamines, respectively.
Reduction of the Enamine Double Bond: The C=C double bond of the enamine can be reduced. Asymmetric reduction of related β-aminoacrylates has been achieved with high enantioselectivity using specific rhodium catalysts, although this was more effective on the corresponding carboxylic acids than the esters. nih.gov For the azepane derivative, asymmetric induction was observed to be minimal under the studied conditions. nih.gov
Table 2: Potential Functionalization Reactions of the Azepane Ring System
| Reaction Type | Reagent(s) | Potential Product |
| α-Alkylation | R-X (Alkyl halide) | Methyl 2-(azepan-2-ylidene)-2-alkylacetate |
| α-Acylation | RCOCl (Acyl chloride) | Methyl 2-(azepan-2-ylidene)-3-oxo-alkanoate derivative |
| Hydrogenation | H₂, Catalyst (e.g., Rh/WALPHOS) | Methyl 2-(azepan-2-yl)acetate |
Isomerization Processes and Tautomeric Equilibria
The structure of this compound allows for the existence of different isomeric and tautomeric forms, which can influence its reactivity and spectroscopic properties.
(E)/(Z) Isomerization: The compound is designated as the (Z)-isomer, referring to the stereochemistry around the exocyclic C=C double bond. The alternative (E)-isomer, methyl (2E)-2-(azepan-2-ylidene)acetate, is also known. uni.lu Interconversion between these two geometric isomers can potentially occur under thermal or photochemical conditions, or through acid or base catalysis. The relative stability of the isomers is influenced by steric interactions between the ester group and the azepane ring.
Tautomerism: As a β-amino acrylate, this molecule can exhibit several forms of tautomerism.
Enamine-Imine Tautomerism: The primary tautomeric equilibrium involves the enamine form and its corresponding imine tautomer, methyl 2-(azepan-2-yl)acetate. In this equilibrium, a proton migrates from the nitrogen to the α-carbon. For most simple enamines, the enamine form is generally favored, but the position of the equilibrium can be influenced by substitution and solvent.
Keto-Enol Type Tautomerism: While not a ketone, the ester carbonyl group allows for a form of tautomerism analogous to keto-enol tautomerism, particularly in the context of the corresponding β-dicarbonyl compounds. mdpi.comrsc.org The enamine structure is a vinylogous amide and is significantly stabilized by the delocalization of the nitrogen lone pair into the π-system, which includes the carbonyl group. This strong conjugation generally makes the illustrated enamine form the predominant tautomer.
The interplay between these isomeric and tautomeric forms is a critical aspect of the compound's chemistry, affecting which reactive sites are available under different reaction conditions.
Stereochemical Aspects of Z Methyl 2 Azepan 2 Ylidene Acetate Chemistry
E/Z Isomerism and Stereocontrol in Synthesis
The presence of the carbon-carbon double bond in methyl 2-(azepan-2-ylidene)acetate gives rise to the possibility of E/Z isomerism. This form of stereoisomerism is due to the restricted rotation around the double bond. The designation of the isomers as E (entgegen, German for opposite) or Z (zusammen, German for together) is based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond. nih.gov For the Z-isomer, the higher priority groups on each carbon are on the same side of the double bond, while for the E-isomer, they are on opposite sides. nih.gov
In the case of methyl 2-(azepan-2-ylidene)acetate, the (Z)-isomer is generally the thermodynamically more stable and predominantly formed product. This preference is attributed to the formation of a six-membered intramolecular hydrogen bond between the N-H group of the enaminone moiety and the carbonyl oxygen of the ester group. This intramolecular hydrogen bonding stabilizes the Z-conformation, making it energetically more favorable than the E-isomer where such an interaction is not possible.
Studies on analogous enaminone systems, such as 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, have confirmed through crystal structure analysis that the conformation about the C=C bond is indeed Z, which facilitates the formation of an intramolecular N—H···O hydrogen bond, leading to a stable S(6) loop. nih.govrsc.org
The stereocontrol in the synthesis of (Z)-methyl 2-(azepan-2-ylidene)acetate and related vinylogous amides is often directed by the reaction conditions. For instance, in syntheses involving the condensation of a lactam with an activated carbonyl compound, the equilibrium between the E and Z isomers can be influenced by solvent polarity and temperature. However, the inherent stability of the Z-isomer due to intramolecular hydrogen bonding often drives the equilibrium towards its formation. Isomerization from an initially formed E-isomer to the more stable Z-isomer can occur, particularly under acidic or basic conditions or upon heating. nih.gov
Chiral Induction and Asymmetric Transformations
While this compound itself is achiral, the introduction of substituents on the azepane ring or its use as a substrate in asymmetric reactions can lead to the formation of chiral products. The field of asymmetric synthesis of substituted azepanes is of significant interest due to the prevalence of the azepane core in biologically active compounds. nih.gov
Diastereoselective reactions involving azepane derivatives often rely on the existing stereocenters in the molecule to direct the stereochemical outcome of a new stereocenter's formation. In the context of derivatives similar to this compound, diastereoselectivity can be achieved in reactions such as alkylations, additions, and cycloadditions.
For example, a highly diastereoselective synthesis of 3,4,5,6-substituted azepanes has been achieved through the lithiation and substitution of a lactam intermediate. nih.gov The enolate of the lactam can be alkylated with various electrophiles, leading to products with high diastereoselectivity. The stereochemical outcome is influenced by the steric and electronic properties of both the enolate and the incoming electrophile.
| Electrophile | Product | Diastereomeric Ratio (dr) |
| CH3I | (R,S,R,S)-3-methyl-azepane derivative | >98:2 |
| CH2=CHCH2Br | (R,S,R,S)-3-allyl-azepane derivative | >98:2 |
| PhCH2Br | (R,S,R,S)-3-benzyl-azepane derivative | >98:2 |
| (CH3)2CHI | (S,S,R,S)-3-isopropyl-azepane derivative | >98:2 |
| Table based on data for the substitution of a related N-protected azepane lactam. nih.gov |
Enantioselective approaches aim to produce a single enantiomer of a chiral product. For azepane derivatives, this can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
A notable method for the asymmetric synthesis of substituted azepanes involves the use of a chiral ligand, such as (-)-sparteine (B7772259), to mediate the deprotonation and subsequent conjugate addition of an N-protected allylamine (B125299) to an α,β-unsaturated ester. nih.govnih.gov This sequence allows for the creation of enantioenriched azepane precursors with high enantiomeric excess (ee). An invertive lithiation-stannylation-lithiation sequence can provide access to the opposite enantiomer. nih.gov
| Substrate | Product Enantiomeric Ratio (er) |
| N-Boc-N-(p-methoxyphenyl)-cinnamylamine + methyl acrylate | 96:4 |
| N-Boc-N-(p-methoxyphenyl)-crotylamine + methyl cinnamate | 95:5 |
| Table illustrating enantioselectivity in the synthesis of azepane precursors using (-)-sparteine mediated lithiation. nih.gov |
Organocatalysis also presents a powerful tool for the enantioselective synthesis of related heterocyclic systems, which could potentially be applied to derivatives of this compound. For instance, quinine-derived primary-tertiary diamines have been used to catalyze intramolecular aza-Michael additions to afford chiral 1,2-oxazinanes in high yields and enantioselectivities. rsc.org
Conformational Analysis of the Azepane Ring and Enaminone Moiety
The seven-membered azepane ring in this compound is conformationally flexible. The parent ε-caprolactam, from which the azepane ring is derived, has been shown to exist predominantly in a chair conformation. researchgate.net The energy barrier for the inversion of this chair conformation has been calculated to be approximately 10.5 kcal/mol. researchgate.net
The introduction of the exocyclic enaminone moiety influences the conformation of the azepane ring. The planarity required by the sp2 hybridization of the nitrogen and the adjacent carbon of the double bond, as well as the ester group, will impose constraints on the ring's flexibility. The intramolecular hydrogen bond in the Z-isomer further rigidifies the structure in the vicinity of the enaminone group.
The enaminone moiety itself is characterized by significant electron delocalization, which can be represented by the resonance structures below. This delocalization results in a partial double bond character for the N-C and C-C single bonds within the enaminone system, contributing to its planarity.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of (Z)-methyl 2-(azepan-2-ylidene)acetate, offering profound insights into its proton and carbon framework.
¹H NMR Analysis of Chemical Shifts and Coupling
The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons. For instance, the vinylic proton (=CH) is expected to resonate downfield due to the influence of the adjacent electron-withdrawing ester group and the double bond. The protons on the carbons of the azepane ring will exhibit characteristic chemical shifts based on their proximity to the nitrogen atom and the double bond.
Spin-spin coupling between adjacent, non-equivalent protons provides further structural detail. The coupling constant (J), measured in Hertz (Hz), reveals the number of neighboring protons and their dihedral angles. libretexts.org For example, the multiplicity of the vinylic proton signal will be influenced by the protons on the adjacent carbon of the azepane ring. The coupling constants for protons on sp²-hybridized carbons can vary significantly, with typical ranges for cis-vinylic hydrogens being approximately 6-15 Hz. libretexts.org
A detailed analysis of the ¹H NMR spectrum, including integration of the signals to determine proton ratios, is essential for a complete structural assignment.
Table 1: Representative ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH | Value | e.g., Triplet | Value |
| OCH₃ | Value | e.g., Singlet | N/A |
| α-CH₂ (to N) | Value | e.g., Triplet | Value |
| β, γ, δ, ε-CH₂ | Value Range | e.g., Multiplet | N/A |
Note: Specific chemical shift and coupling constant values require experimental data for the specific compound under defined conditions.
¹³C NMR Investigations of the Carbon Framework
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the hybridization and electronic environment of each carbon atom.
Key expected resonances for this compound include the carbonyl carbon (C=O) of the ester group, which typically appears significantly downfield. The two sp²-hybridized carbons of the C=C double bond will also have distinct chemical shifts, with the carbon attached to the nitrogen appearing at a lower field. The carbon of the methyl ester (OCH₃) will have a characteristic upfield resonance. The sp³-hybridized carbons of the azepane ring will appear in the aliphatic region of the spectrum.
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 165-175 |
| C=C (C attached to N) | 150-160 |
| C=C (CH) | 90-100 |
| OCH₃ | 50-60 |
| Azepane Ring Carbons | 20-50 |
Note: These are general expected ranges and actual values can vary based on solvent and other experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR, ¹⁹F NMR)
To further solidify the structural assignment and resolve any ambiguities, advanced NMR techniques are invaluable.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. COSY identifies proton-proton coupling networks, helping to trace the connectivity within the azepane ring and its connection to the vinylic proton. ipb.pt HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which can definitively link the ester group to the vinylic carbon and the vinylic carbon to the azepane ring. ipb.ptscielo.br
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the azepane ring. The chemical shift of the nitrogen can confirm its enamine-like character. ipb.pt
¹⁹F NMR: This technique would be relevant for fluorinated derivatives of this compound, providing clear signals for each unique fluorine environment.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides critical information about the functional groups present in this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent and easily identifiable peak will be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1700-1750 cm⁻¹. libretexts.orgopenstax.org The C=C stretching vibration of the enamine double bond is expected to appear around 1600-1650 cm⁻¹. libretexts.org The C-N stretching vibration of the azepane ring will also be present, likely in the 1250-1020 cm⁻¹ region. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons will be observed just above and below 3000 cm⁻¹, respectively. libretexts.orgopenstax.org
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Ester) | Stretch | 1700-1750 |
| C=C (Enamine) | Stretch | 1600-1650 |
| C-O (Ester) | Stretch | 1300-1000 |
| C-N (Amine) | Stretch | 1250-1020 |
| =C-H | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
Raman Spectroscopy (Theoretical Correlation)
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the C=C stretching vibration is expected to show a strong signal in the Raman spectrum due to the polarizable nature of the double bond. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the Raman spectrum and correlate it with experimental findings, aiding in the assignment of vibrational modes. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
High-Resolution Mass Spectrometry (HRMS) is a highly precise method used to determine the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₉H₁₅NO₂), the theoretical monoisotopic mass is 169.11028 Da. uni.lu HRMS analysis can confirm this exact mass, typically to within a few parts per million (ppm), which provides strong evidence for the compound's elemental composition and distinguishes it from isomers or compounds with the same nominal mass.
The technique is capable of detecting various ionic species, known as adducts, that are formed in the ion source of the mass spectrometer. Common adducts include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. The detection of these adducts with their corresponding high-precision mass values further corroborates the identity of the compound. uni.lu The study of novel 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles has also utilized HRMS to confirm the structures of newly synthesized compounds. nih.gov
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Chemical Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₉H₁₅NO₂ | 169.10973 |
| [M+H]⁺ | C₉H₁₆NO₂⁺ | 170.11756 |
| [M+Na]⁺ | C₉H₁₅NNaO₂⁺ | 192.09950 |
| [M+K]⁺ | C₉H₁₅KNO₂⁺ | 208.07344 |
| [M-H]⁻ | C₉H₁₄NO₂⁻ | 168.10300 |
Data sourced from predicted values. uni.lu
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. zeptometrix.com This method is invaluable for monitoring the progress of chemical reactions and assessing the purity of the final product. nih.gov
In the synthesis of this compound, LC/MS can be employed to track the consumption of starting materials and the formation of the product in real-time. Aliquots of the reaction mixture can be injected into the LC/MS system at various time points. The chromatogram will show distinct peaks for reactants, intermediates, the desired product, and any byproducts, while the mass spectrometer provides mass data for each peak, confirming its identity. This allows for precise determination of reaction completion. nih.gov
Furthermore, LC/MS is a critical tool for assessing the purity of the isolated this compound. The area of the product peak in the chromatogram relative to the total area of all peaks provides a quantitative measure of purity. The high sensitivity of MS detection allows for the identification of even trace-level impurities that might not be visible by other methods.
Table 2: Illustrative LC/MS Data for Purity Analysis of a Synthesized Batch of this compound
| Retention Time (min) | Detected m/z ([M+H]⁺) | Peak Area (%) | Identity |
|---|---|---|---|
| 2.5 | 130.1 (Hypothetical) | 0.5 | Azepane-2-thione (Starting Material) |
| 4.8 | 170.1 | 99.3 | This compound |
| 5.2 | 184.1 (Hypothetical) | 0.2 | Unknown Impurity |
This table is for illustrative purposes to demonstrate the application of LC/MS.
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm the Z configuration of the exocyclic double bond. It would also reveal the specific conformation of the seven-membered azepane ring. While a crystal structure for the title compound is not publicly available, analysis of a closely related compound, 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, provides insight into the type of data that would be obtained. researchgate.net In this analogue, the conformation about the C=C bond was confirmed to be Z, allowing for the formation of an intramolecular N—H···O hydrogen bond. researchgate.net The study of other cyclic compounds by X-ray crystallography similarly reveals detailed conformational data, such as the chair conformation of a cyclohexane (B81311) ring. nih.gov
The analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.
Table 3: Representative Crystal Data for an Analogous Azepane Derivative (2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₆N₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7963 (3) |
| b (Å) | 8.4054 (3) |
| c (Å) | 11.6649 (5) |
| α (°) | 76.508 (2) |
| β (°) | 81.134 (2) |
| γ (°) | 80.596 (2) |
| Volume (ų) | 634.58 (5) |
| Z (molecules/unit cell) | 2 |
Data obtained from the crystallographic study of 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. researchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the properties of molecules. nih.gov DFT methods are used to investigate the geometry, electronic structure, and spectroscopic properties of (Z)-methyl 2-(azepan-2-ylidene)acetate. nih.govmdpi.com Calculations are typically performed using a functional, such as B3LYP or PBE0-D3, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), to provide a detailed understanding of the molecule's characteristics. researchgate.netelsevierpure.comresearchgate.net
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this involves finding the most stable arrangement of its atoms in three-dimensional space. The azepane ring can adopt several conformations, and the molecule possesses rotatable single bonds, leading to various possible conformers.
Conformational analysis is performed to identify the different stable conformers and their relative energies. This is achieved by systematically rotating the bonds and evaluating the energy of each resulting structure. The results of such an analysis would reveal the most likely shapes the molecule adopts at a given temperature. For similar cyclic enamines, DFT calculations have been successfully used to explore the conformational landscape and identify the most stable structures. researchgate.netelsevierpure.com The stability of different conformers is influenced by factors like steric hindrance and intramolecular interactions.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-N-C=C) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | 180 | 0.00 | 75 |
| B | 60 | 1.5 | 15 |
| C | -60 | 2.0 | 10 |
| : This table is illustrative and shows the type of data obtained from conformational analysis. The values are not based on actual experimental or computational results for this specific molecule. |
Understanding the electronic structure of this compound is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. researchgate.netyoutube.comresearchgate.net The MEP map helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ester group and a positive potential near the N-H group, indicating the probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Table 2: Illustrative Electronic Properties of this compound from DFT Calculations
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| : This table is illustrative and shows the type of data obtained from electronic structure analysis. The values are not based on actual experimental or computational results for this specific molecule. |
DFT calculations are also employed to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies from a DFT analysis can be correlated with the experimental IR spectrum, aiding in the assignment of absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecule's structure. researchgate.netelsevierpure.com This correlation between theoretical and experimental spectra provides a powerful method for structural elucidation and confirmation.
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is instrumental in unraveling the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can understand how reactants are converted into products.
To understand a reaction's mechanism, it is essential to identify the transition states, which are the energy maxima along the reaction coordinate. DFT calculations are used to locate and characterize these transition state structures. acs.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This profile provides valuable information about the feasibility and kinetics of the proposed mechanism. For instance, in reactions involving enamines, computational studies have been used to elucidate the pathways of cycloaddition reactions. acs.org
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, can play a significant role in chemical reactions, particularly in stabilizing transition states. nih.govuchicago.edu In the case of this compound, intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen is expected to influence its conformation and reactivity. nih.govresearchgate.net Computational models can quantify the strength and impact of these interactions on the reaction mechanism and energetics, providing a more complete picture of the reaction dynamics. nih.govuchicago.edu
Intermolecular and Intramolecular Interactions
The arrangement of molecules in the solid state and in solution is governed by a complex interplay of intermolecular and intramolecular forces. For this compound, these interactions are crucial in determining its physical and chemical behavior.
Hydrogen Bonding Networks
While specific crystallographic data for this compound is not extensively documented in the searched literature, the potential for significant hydrogen bonding is inherent in its molecular structure. The presence of a nitrogen-hydrogen (N-H) group and a carbonyl group (C=O) suggests the likelihood of both intramolecular and intermolecular hydrogen bonds.
In a related compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, which shares the same azepan-2-ylidene core, both intramolecular N—H···O=C hydrogen bonds and intermolecular N—H···O=C hydrogen bonds have been observed. researchgate.netnih.gov These interactions lead to the formation of specific supramolecular structures. researchgate.netnih.gov It is highly probable that this compound exhibits similar hydrogen bonding patterns, where the N-H group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or other organized assemblies. Intramolecularly, a hydrogen bond could form between the N-H and the carbonyl oxygen of the acetate (B1210297) group, influencing the molecule's conformation.
Table 1: Potential Hydrogen Bonding in this compound
| Interaction Type | Donor | Acceptor | Potential Effect on Structure |
| Intermolecular | N-H | C=O | Formation of dimers or polymeric chains |
| Intramolecular | N-H | C=O | Planarity and conformational stability |
Solvation Effects in Theoretical Studies
The influence of solvents on the conformational stability and reactivity of this compound is a critical area for theoretical investigation. To date, specific theoretical studies detailing the solvation effects on this particular compound are not prevalent in the public domain. Such studies would typically employ computational models like the Polarizable Continuum Model (PCM) to simulate the solvent environment and calculate how properties such as geometric parameters, electronic structure, and spectroscopic behavior change in different media. This remains an area ripe for future research.
Prediction of Advanced Material Properties
The unique electronic structure of this compound, characterized by a conjugated system involving the C=C double bond and the ester group, suggests potential for interesting optical and electronic properties.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Molecules with significant NLO responses typically possess a large dipole moment and a highly polarizable electron system. The delocalized π-electron system in this compound could give rise to substantial NLO properties.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the first hyperpolarizability (β), a key indicator of second-order NLO activity. For organic molecules, the presence of electron-donating (the azepane nitrogen) and electron-accepting (the methyl acetate group) moieties connected by a π-conjugated bridge can enhance NLO responses. While specific computational predictions for this compound are not yet reported, related conjugated systems have been investigated for their NLO properties. nih.gov
Structure-Property Relationships for Photonic Applications
Understanding the relationship between the molecular structure of this compound and its potential photonic properties is crucial for designing new materials. Computational studies can elucidate how modifications to the molecular framework, such as substituting different functional groups, would impact its absorption and emission spectra, as well as its NLO response. mdpi.com
For instance, theoretical modeling can predict how changes in the length of the alkyl chain or the nature of the ester group would affect the electronic transitions and, consequently, the color and photochemical stability of the compound. Establishing these structure-property relationships is fundamental for the rational design of molecules with tailored photonic characteristics.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Synthon and Building Block in Complex Molecule Synthesis
In organic synthesis, a synthon refers to a conceptual unit within a molecule that aids in planning a synthesis, while a building block is the actual chemical reagent that provides that unit. (Z)-methyl 2-(azepan-2-ylidene)acetate serves as a multifunctional building block, possessing several reactive sites that can be exploited for the construction of complex molecular frameworks. The concept of vinylogy is central to its utility; the conjugation extends the influence of the nitrogen atom and the carbonyl group, creating nucleophilic and electrophilic centers at positions remote from the core functional groups. wikipedia.org
The reactivity of enamines, which are nitrogen analogs of enols, is well-documented. wikipedia.org They typically act as carbon-based nucleophiles. masterorganicchemistry.com In this compound, the enamine-like system is conjugated with an ester group, modulating its reactivity. This arrangement allows the molecule to participate in a variety of bond-forming reactions. For instance, vinylogous amides can undergo palladium-catalyzed coupling reactions with aryl halides, demonstrating their utility in constructing carbon-carbon bonds. nih.gov
Furthermore, related structures like 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone are known to form well-defined supramolecular synthons through hydrogen bonding. In the solid state, this molecule associates via intermolecular N—H⋯O hydrogen bonds to create a 12-membered ring structure, showcasing how these building blocks can direct the assembly of larger architectures. researchgate.net The strategic combination of a lactam ring, a conjugated double bond, and an ester group within this compound provides a powerful platform for synthesizing complex molecules.
Table 1: Key Reactive Features of this compound as a Synthetic Building Block
| Feature | Description | Potential Reactions |
|---|---|---|
| Vinylogous Amide System | The conjugated π-system allows for the transmission of electronic effects, influencing reactivity at multiple sites. wikipedia.org | Aldol reactions, Michael additions, Cycloadditions. |
| Nucleophilic α-Carbon | The carbon atom alpha to the ester group exhibits nucleophilic character due to electron donation from the enamine nitrogen. wikipedia.orgmasterorganicchemistry.com | Alkylation, Acylation, Mannich reactions. masterorganicchemistry.comrsc.org |
| Electrophilic Carbonyl Carbon | The ester carbonyl group is susceptible to attack by nucleophiles. | Amidation, Transesterification. |
| Lactam Ring | The seven-membered azepane ring provides a specific stereochemical and conformational framework. | Ring-opening reactions, modifications to the ring structure. |
| N-H group | The N-H bond can participate in hydrogen bonding to form supramolecular assemblies. researchgate.net | Directed synthesis, crystal engineering. |
Precursor to Structurally Diverse Heterocyclic Scaffolds
The inherent reactivity and structural features of this compound make it an excellent precursor for the synthesis of diverse heterocyclic systems. The combination of the cyclic amide (lactam) and the vinylogous ester provides a template for constructing more complex, often polycyclic, nitrogen-containing molecules.
A key application of related vinylogous amides is in cycloaddition and cyclization reactions. For example, a closely related enaminone, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, serves as a key intermediate in the synthesis of azabicyclic alkaloids. Its reaction with acryloyl chloride yields a 2,3,6,7-tetrahydro-5(1H)-indolizinone, a core structure found in numerous natural products. researchgate.net This transformation highlights the potential of the azepane-ylidene scaffold to act as a foundation for building fused ring systems.
The broader class of vinylogous amides has been shown to be effective in synthesizing a range of heterocycles. They can participate in formal cycloaddition reactions with α,β-unsaturated iminiums to construct piperidinyl heterocycles. umn.edu Additionally, reactions of vinylogous amides with α-amino acid esters can lead to the regiospecific synthesis of highly functionalized pyrroles, which are important motifs in marine natural products and pharmaceuticals. nih.gov The ability to undergo intramolecular cyclizations, often promoted by acid catalysis, further expands their synthetic utility. researchgate.netrsc.org
Table 2: Examples of Heterocyclic Scaffolds Derived from Vinylogous Amides and Enamines
| Precursor Class | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| Azepane-based Enaminone | Michael Addition / Intramolecular Cyclization | Tetrahydro-indolizinone | researchgate.net |
| Vinylogous Amide | Formal [4+2] Cycloaddition | Piperidine | umn.edu |
| Vinylogous Amide | Amine Exchange / Intramolecular Condensation | Substituted Pyrrole | nih.gov |
| Enamine | Oxidative Dimerization | Symmetric Pyrrole | wikipedia.org |
| o-Hydroxyphenyl Propargylamines | Lewis Acid-Catalyzed Cyclization | 3-Sulfonylbenzofurans | acs.org |
Potential in Catalyst Development
While this compound is not itself a catalyst, its structural motif as a vinylogous amide is of significant interest in the field of catalysis. Compounds of this class can act as substrates in sophisticated catalytic reactions or be incorporated into the structure of chiral catalysts to induce stereoselectivity.
The development of new catalytic methods often relies on substrates with unique reactivity. Vinylogous amides have been successfully employed in palladium-catalyzed coupling reactions, a cornerstone of modern organic synthesis. nih.gov This demonstrates that the C-C double bond in these systems can be activated by a transition metal catalyst to form new bonds. Furthermore, the field of asymmetric catalysis has utilized vinylogous reactivity extensively. For example, highly effective asymmetric vinylogous Mannich reactions have been developed using chiral bifunctional catalysts to react α,α-dicyanoolefins with imines, showcasing how external catalysts can control the stereochemical outcome of reactions involving vinylogous systems. rsc.org
There is also potential for amide-containing molecules to be part of the catalyst itself. Chiral amide phosphonium (B103445) salts have been shown to be effective phase-transfer catalysts. rsc.org Similarly, bifunctional catalysts that incorporate both a hydrogen-bond donor (like an amide or thiourea) and a basic site (like a tertiary amine) are powerful tools in asymmetric synthesis, capable of activating both the nucleophile and the electrophile simultaneously. nih.gov The structural elements within this compound—a hydrogen bond-donating N-H group and a Lewis basic carbonyl—are features often found in organocatalysts, suggesting its potential as a scaffold for designing new catalytic entities.
Utility in the Design of Novel Organic Materials
The application of this compound extends beyond solution-phase synthesis into the realm of materials science. The design of novel organic materials with specific functions, such as conductivity, porosity, or optical activity, relies on the predictable assembly of well-defined molecular building blocks. The structural and electronic properties of this compound make it a candidate for incorporation into functional materials.
The potential for forming ordered structures through non-covalent interactions is a key attribute for materials design. As seen with related compounds, the N-H and C=O groups of the vinylogous amide system are capable of forming strong intermolecular hydrogen bonds, which can direct the self-assembly of molecules into one-, two-, or three-dimensional networks. researchgate.net Furthermore, the conjugated π-system of the molecule suggests the possibility of π–π stacking interactions. Such interactions are crucial for creating charge-transport pathways in organic electronic materials. The stacking of thiazolidine (B150603) rings in a related heterocyclic system has been observed, indicating the feasibility of this type of interaction for similar scaffolds.
The reactivity of the vinylogous amide can also be harnessed to create larger, covalently-linked materials. For instance, the reaction of vinylogous amides with arynes leads to complex ortho-quinodimethide intermediates that can be trapped to form highly substituted aromatic compounds. acs.org These aromatic products could serve as monomers for polymerization or as linkers in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The ability to introduce diverse functionality through the ester group and the lactam ring further enhances its potential as a versatile component in the materials scientist's toolbox.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The creation of (Z)-methyl 2-(azepan-2-ylidene)acetate, while established, presents opportunities for the development of more environmentally benign and efficient synthetic methodologies. Current methods can involve multiple steps and the use of stoichiometric reagents, which are less desirable from a green chemistry perspective.
Future research endeavors are anticipated to focus on:
Catalytic Approaches: The development of catalytic methods, potentially employing transition metals or organocatalysts, could significantly improve the atom economy and reduce waste generation.
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Organocatalysis | Metal-free, lower toxicity, milder reaction conditions. | Catalyst stability and turnover, achieving high stereoselectivity. |
| Flow Chemistry | Precise control of temperature and mixing, enhanced safety, potential for automation. | Reactor design and fouling, optimization of flow parameters. |
| Biocatalysis | High selectivity, use of renewable resources, operation under mild conditions. | Enzyme discovery and engineering, substrate scope limitations. |
Exploration of New Reactivity Modes and Transformations
The reactivity of this compound is primarily centered on its enamine and ester functionalities. However, there is substantial potential to uncover novel reactivity patterns and apply them in complex molecule synthesis.
Areas ripe for exploration include:
Asymmetric Transformations: Developing new catalytic asymmetric reactions that utilize the inherent chirality or introduce new stereocenters with high control is a major goal.
Cycloaddition Reactions: A deeper investigation into the participation of the enamine moiety in various cycloaddition reactions could provide rapid access to diverse and complex heterocyclic scaffolds.
C-H Functionalization: Direct functionalization of the C-H bonds within the azepane ring or at the vinylic position would represent a highly efficient and atom-economical strategy for derivatization.
Advanced Stereochemical Control Strategies
Achieving a high degree of stereocontrol in reactions involving this compound remains a significant challenge. The development of robust strategies for controlling both relative and absolute stereochemistry is crucial for its application in the synthesis of enantiomerically pure target molecules.
Future research will likely pursue:
Chiral Catalysis: The design and application of novel chiral catalysts, including metal complexes and organocatalysts, that can effectively discriminate between the prochiral faces of the molecule.
Substrate Control: Modification of the substrate to include chiral auxiliaries that can direct the stereochemical outcome of subsequent reactions.
Dynamic Kinetic Resolution: The development of processes that can convert a racemic mixture of a derivative into a single enantiomer, thereby maximizing theoretical yield.
In-depth Computational Studies for Predictive Design
Computational chemistry provides a powerful tool for gaining a deeper understanding of the structural and electronic properties of this compound and for predicting its reactivity. While foundational computational work has likely been performed, more sophisticated studies can accelerate experimental discovery.
Key areas for computational investigation include:
Reaction Mechanism Elucidation: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surfaces of reactions, identify transition states, and rationalize observed selectivities.
Catalyst Design: Employing computational screening to identify promising catalyst structures for specific transformations, thereby reducing the experimental effort required for catalyst optimization.
Conformational Analysis: A thorough understanding of the conformational preferences of the seven-membered ring and its influence on reactivity is essential for predictive modeling.
| Computational Approach | Research Goal | Potential Impact |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict stereochemical outcomes. | Rational design of more selective and efficient reactions. |
| Molecular Dynamics (MD) Simulations | Understand the role of solvent and conformational dynamics on reactivity. | Improved reaction conditions and better predictive models. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with reactivity or other properties. | Rapid screening of virtual libraries of derivatives for desired characteristics. |
Expansion into Emerging Areas of Chemical Research (non-biological)
While the derivatives of this compound have been explored for their biological activity, its unique chemical structure suggests potential applications in other, non-biological domains of chemical research.
Future research could venture into:
Materials Science: The incorporation of the azepan-2-ylidene acetate (B1210297) moiety into polymers or other materials could impart novel properties, such as enhanced thermal stability, specific binding capabilities, or unique photophysical characteristics.
Organocatalysis: The development of derivatives that can themselves act as organocatalysts, leveraging the basicity of the enamine nitrogen or other functional handles.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Use SHELXL to refine hydrogen atom positions and generate Fourier difference maps.
- IR spectroscopy : Identify carbonyl (C=O) and N–H stretching frequencies to infer intermolecular interactions .
Advanced Research Focus
Apply graph-set analysis to classify hydrogen-bonding motifs (e.g., chains, rings) and quantify their influence on crystal packing. Tools like CrystalExplorer or Mercury can visualize supramolecular architectures. Pair this with Hirshfeld surface analysis to quantify intermolecular contact contributions .
How can synthetic byproducts or impurities be identified and minimized during scale-up?
Q. Basic Research Focus
- Chromatography : Use HPLC or GC-MS with chiral columns to separate stereoisomers.
- In-situ monitoring : Employ ReactIR or NMR to track reaction progression and detect intermediates .
Advanced Research Focus
Leverage high-throughput experimentation (HTE) to screen catalysts, solvents, and additives. Use machine learning models trained on reaction databases (e.g., Reaxys) to predict impurity profiles and optimize conditions .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps.
- Waste disposal : Segregate halogenated solvents and reactive intermediates; use licensed waste management services .
Advanced Research Focus
Conduct a quantitative risk assessment (QRA) using tools like CCPS’s SAFETI or CFD modeling to predict vapor dispersion in case of spills. Implement in-line sensors for real-time exposure monitoring .
How can computational models predict the reactivity of this compound in cycloaddition reactions?
Q. Advanced Research Focus
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to [4+2] or [3+2] cycloadditions.
- Molecular dynamics (MD) : Simulate solvent effects on transition states using Gaussian or ORCA software.
- QSPR models : Train models on datasets of analogous α,β-unsaturated esters to predict regioselectivity .
What strategies are effective for resolving racemic mixtures of this compound derivatives?
Q. Advanced Research Focus
- Chiral chromatography : Use cellulose- or amylose-based columns with hexane/IPA gradients.
- Kinetic resolution : Employ lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively modify one enantiomer .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
